molecular formula C17H14Cl2N2O4S B13951817 3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 533921-27-6

3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13951817
CAS No.: 533921-27-6
M. Wt: 413.3 g/mol
InChI Key: REWXMHNTQBFXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid core substituted with dichloro and carbamothioylamino groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the dichloro and carbamothioylamino groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, thionyl chloride, and phenoxyacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamothioylamino group.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound’s properties make it suitable for use in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-aminobenzoic acid: Shares the dichloro and benzoic acid core but lacks the carbamothioylamino group.

    2-(3-Methylphenoxy)acetic acid: Contains the phenoxyacetyl group but lacks the dichloro and carbamothioylamino groups.

Uniqueness

3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

533921-27-6

Molecular Formula

C17H14Cl2N2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

3,5-dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H14Cl2N2O4S/c1-9-3-2-4-11(5-9)25-8-14(22)20-17(26)21-15-12(16(23)24)6-10(18)7-13(15)19/h2-7H,8H2,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

REWXMHNTQBFXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.